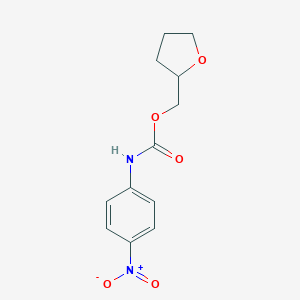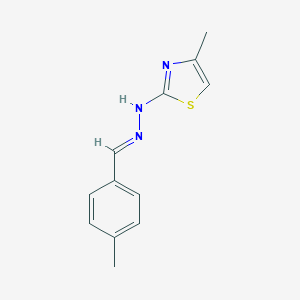![molecular formula C16H16N2O5 B255371 N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)
N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide, also known as HOCBD, is a compound with potential applications in scientific research. It is a hydrazone derivative of 3,4-dimethoxybenzohydrazide and has been synthesized using various methods.
Wirkmechanismus
The precise mechanism of action of N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide is not fully understood. However, it has been suggested that N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide may exert its anti-cancer effects by inhibiting the activity of topoisomerase IIα. N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. Additionally, N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress and lipid peroxidation in the liver and brain. N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Furthermore, N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has been reported to have neuroprotective effects and enhance memory and learning in mice.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide is also soluble in organic solvents, which makes it suitable for use in various assays. However, the limitations of N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide include its low water solubility, which may limit its potential use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the use of N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide in scientific research. One potential application is in the development of novel anti-cancer drugs. N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has shown promising anti-cancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another potential application is in the treatment of inflammatory diseases. N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has been shown to have anti-inflammatory effects, and further studies are needed to determine its potential use in the treatment of inflammatory diseases. Additionally, N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has potential applications in the development of novel antimicrobial agents. Further studies are needed to determine the mechanism of action of N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide against bacteria and fungi and its potential use in the treatment of infectious diseases.
Conclusion:
In conclusion, N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide is a compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising anti-cancer, anti-inflammatory, and antimicrobial activities. N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has several advantages for lab experiments, including its stability and solubility in organic solvents. However, further studies are needed to determine its efficacy in vivo and its potential use in the development of novel drugs for cancer, inflammatory diseases, and infectious diseases.
Synthesemethoden
N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has been synthesized using various methods, including the reaction of 3,4-dimethoxybenzohydrazide with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde. Another method involves the reaction of 3,4-dimethoxybenzohydrazide with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-methanol. The synthesis of N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide is a multi-step process that requires careful attention to detail and purification to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have anti-inflammatory, anti-cancer, and anti-tumor activities. N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide has been shown to have antimicrobial activities against various bacteria and fungi.
Eigenschaften
Produktname |
N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide |
|---|---|
Molekularformel |
C16H16N2O5 |
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
N//'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-6-4-10(7-15(14)23-2)16(21)18-17-9-11-3-5-12(19)8-13(11)20/h3-9,17,20H,1-2H3,(H,18,21)/b11-9+ |
InChI-Schlüssel |
CGYBBROHPKWKHY-PKNBQFBNSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C(=O)NN/C=C/2\C=CC(=O)C=C2O)OC |
SMILES |
COC1=C(C=C(C=C1)C(=O)NNC=C2C=CC(=O)C=C2O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NNC=C2C=CC(=O)C=C2O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)




![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)

![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)



![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)